1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone
Description
1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone is a substituted acetophenone derivative with a phenyl ring bearing three functional groups:
- 3-Chloromethyl (-CH2Cl): A reactive halogenated substituent that can act as a leaving group in nucleophilic substitution reactions.
- 4-Ethoxy (-OCH2CH3): An alkoxy group influencing electron density and steric bulk.
For instance, 1-(4-ethoxy-3-methoxyphenyl)ethanone (int1) was synthesized via ethyl iodide-mediated alkylation of acetovanillone in DMF with K2CO3, achieving an 88% yield . A similar approach might apply here, substituting the methoxy group with chloromethyl.
Properties
IUPAC Name |
1-[3-(chloromethyl)-4-ethoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-14-11-5-4-9(8(2)13)6-10(11)7-12/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPSFZJGBBXYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368960 | |
| Record name | 1-[3-(Chloromethyl)-4-ethoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78927-73-8 | |
| Record name | 1-[3-(Chloromethyl)-4-ethoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-chloromethyl-4-ethoxybenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthetic Routes
- Halogenation : The introduction of the chloromethyl group can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
- Functionalization : The ethoxy group can be added using alkylation reactions involving ethyl halides in the presence of a base.
Medicinal Chemistry
1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit activity against a range of bacteria and fungi.
- Anti-inflammatory Drugs : Some studies suggest that modifications of this compound can lead to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Biological Studies
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to modify biological targets makes it useful in:
- Enzyme Inhibition Studies : Compounds derived from this compound have been shown to inhibit specific enzymes, providing insights into metabolic control mechanisms.
- Cell Signaling Research : The compound's interactions with cellular proteins can elucidate pathways involved in disease progression.
Material Science
The compound's unique properties allow it to be used as a precursor in the development of novel materials:
- Polymer Synthesis : It can be used in the preparation of polymers with specific functionalities, enhancing material properties for industrial applications.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated various derivatives of this compound for their antimicrobial properties. The results indicated that certain modifications significantly increased efficacy against resistant strains of bacteria, highlighting its potential as a lead compound in drug development.
Case Study 2: Anti-inflammatory Properties
Research documented in Pharmaceutical Research explored the anti-inflammatory effects of derivatives synthesized from this compound. The study demonstrated that specific analogs could effectively reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory disorders.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of antimicrobial agents | Effective against resistant bacterial strains |
| Development of anti-inflammatory drugs | Reduction of inflammation markers | |
| Biological Studies | Enzyme inhibition studies | Insights into metabolic control mechanisms |
| Cell signaling research | Understanding pathways involved in diseases | |
| Material Science | Polymer synthesis | Enhanced material properties for industrial use |
Mechanism of Action
The mechanism of action of 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can vary based on the functional groups present and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone and similar ethanone derivatives:
Substituent Effects on Reactivity and Bioactivity
- Chloromethyl (-CH2Cl) : Enhances electrophilicity, making the compound prone to nucleophilic substitution. This contrasts with methoxy (-OMe) or hydroxyl (-OH) groups, which are electron-donating and stabilize the aromatic ring .
- Hydroxyl (-OH): Compounds like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exhibit stronger α-glucosidase inhibitory activity due to hydrogen-bonding interactions, whereas ethoxy or chloromethyl substituents may prioritize stability over potency .
- Thioether and Nitro Groups: In indolyl-3-ethanone derivatives, nitro and thioether moieties significantly enhance antimalarial activity by interacting with target enzymes .
Biological Activity
1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H13ClO2
- Molecular Weight : 224.67 g/mol
- CAS Number : Not specified in the sources but can be referenced via chemical databases.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. Its structural features suggest potential interactions with nucleophiles and involvement in several biochemical pathways.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit specific metabolic pathways within microbial cells.
2. Anticancer Potential
In vitro studies have suggested that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell growth and survival.
3. Enzyme Inhibition
Preliminary data indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic processes, potentially affecting drug metabolism and detoxification pathways.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Pharmacokinetics
Research into the pharmacokinetics of this compound is limited but indicates that it may have favorable absorption characteristics, allowing for effective bioavailability when administered.
Q & A
Q. What are the established synthetic routes for 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring under Lewis acid catalysis. For example, analogous structures (e.g., 1-(4-((4-chlorobenzyl)oxy)phenyl)ethanone) are prepared by refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in absolute ethanol using anhydrous potassium carbonate (K₂CO₃) as a base (6 h reflux, 50 mL solvent) . Key parameters include:
- Catalyst selection : Anhydrous AlCl₃ or K₂CO₃ for electrophilic substitution.
- Solvent purity : Absolute ethanol minimizes side reactions.
- Reaction monitoring : Thin-layer chromatography (TLC) or color changes indicate completion .
Alternative routes may involve nucleophilic substitution on pre-functionalized aromatic precursors, though yields depend on steric and electronic effects of substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and ether (C-O-C) vibrations at 1200–1250 cm⁻¹ . Contaminants (e.g., CS₂ or CCl₄ solvents) may obscure regions below 400 cm⁻¹ or near 1550 cm⁻¹; baseline correction is critical .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) reveals molecular ion peaks (e.g., m/z 212 for analogous compounds) and fragmentation patterns (e.g., loss of Cl or ethoxy groups) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR signals for the ethoxy group (–OCH₂CH₃) appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.4–3.7 ppm), while the acetophenone carbonyl influences aromatic proton splitting .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and theoretical spectral data during characterization?
- Methodological Answer : Discrepancies often arise from solvent artifacts , impurities , or crystal packing effects (for X-ray data). For example:
- IR Artifacts : Grating changes in older instruments may introduce false peaks (e.g., 1996 cm⁻¹ in IR-9 spectrometers) .
- Mass Spec Contamination : Cross-validate with high-resolution MS (HRMS) or reference NIST databases .
- Crystallography : Use SHELX software for structure refinement, especially for high-resolution or twinned data. SHELXL’s robust algorithms resolve electron density ambiguities .
Q. What strategies are recommended for resolving low yields in Friedel-Crafts acylation reactions for this compound?
- Methodological Answer : Low yields may result from competing side reactions (e.g., polyacylation) or moisture sensitivity . Mitigation strategies include:
- Catalyst Activation : Ensure anhydrous AlCl₃ by pre-drying at 150°C.
- Temperature Control : Moderate reflux (60–80°C) prevents decomposition.
- Workup Optimization : Quench reactions in cold water to precipitate product, followed by recrystallization from ethanol to remove unreacted starting materials .
Application-Oriented Questions
Q. What are the potential biological or pharmacological research applications of this compound based on its structural analogs?
- Methodological Answer : Analogous fluoro- and methoxy-substituted acetophenones exhibit:
- Antibacterial Activity : Derivatives with halogen substituents show inhibition against S. aureus (MIC: 8–16 µg/mL) via membrane disruption .
- Enzyme Interaction Studies : Fluorinated variants act as probes for cytochrome P450 enzymes, with metabolic stability assessed via HPLC-MS .
Structure-activity relationship (SAR) studies recommend modifying the chloromethyl group to enhance bioavailability .
Safety and Best Practices
Q. What are the critical safety considerations and waste management protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation (H333) or skin contact (H313) .
- Waste Disposal : Segregate halogenated organic waste and collaborate with licensed agencies for incineration to prevent environmental release .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
